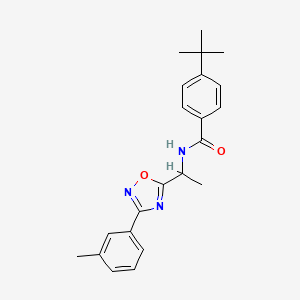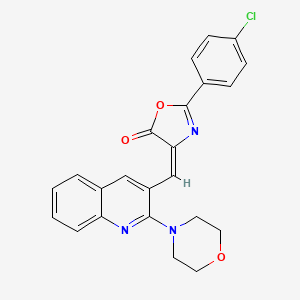
(E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one, also known as CMIO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMIO has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one is not fully understood. However, it is believed that (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one exerts its biological effects through the inhibition of various signaling pathways involved in inflammation, cancer, and viral replication. (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, including COX-2, NF-kB, and Akt.
Biochemical and Physiological Effects:
(E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory cytokines, including TNF-alpha and IL-6. (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to induce apoptosis in cancer cells, and to inhibit the proliferation of cancer cells. Additionally, (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one has been shown to inhibit the replication of various viruses, including hepatitis C virus and influenza A virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one in lab experiments is its wide range of biological activities. (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile tool for investigating various biological pathways. Additionally, (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one in lab experiments is its potential toxicity. (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one research. One area of interest is the development of (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one-based therapies for various diseases, including cancer and viral infections. Additionally, further investigation into the mechanism of action of (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one may lead to the identification of new targets for drug development. Finally, the development of new synthetic methods for (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one may lead to the production of more potent and selective analogs with improved biological activity.
Métodos De Síntesis
(E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one can be synthesized through a multistep process that involves the reaction of 2-morpholino-3-aminopyridine with 4-chlorobenzaldehyde in the presence of acetic acid. The resulting product is then reacted with 2-cyanoacetamide and ammonium acetate to form the final product, (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one.
Aplicaciones Científicas De Investigación
(E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory properties, and has been used in studies investigating the role of inflammation in various diseases, including cancer and cardiovascular disease. (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to possess anti-cancer properties, and has been used in studies investigating the potential use of (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one as a cancer therapy. Additionally, (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one has been shown to possess anti-viral properties, and has been used in studies investigating the potential use of (E)-2-(4-chlorophenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one as an anti-viral agent.
Propiedades
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c24-18-7-5-15(6-8-18)22-26-20(23(28)30-22)14-17-13-16-3-1-2-4-19(16)25-21(17)27-9-11-29-12-10-27/h1-8,13-14H,9-12H2/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSQOXFPPOJZHH-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7685486.png)

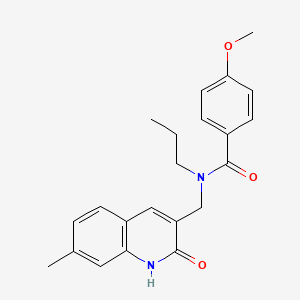
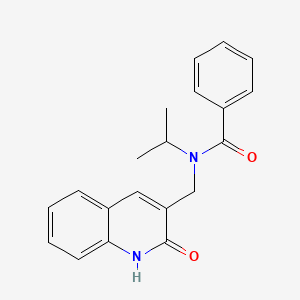
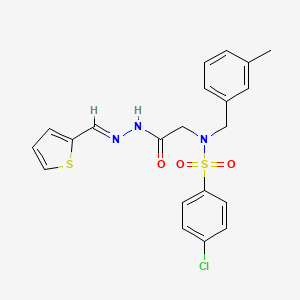
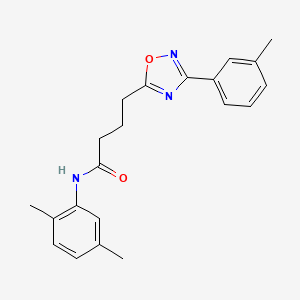
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7685532.png)

